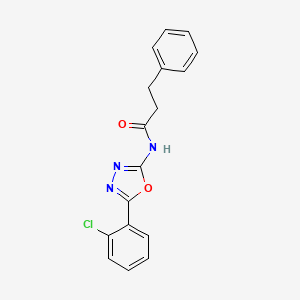
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the 2-chlorophenyl and 3-phenylpropanamide groups . The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the oxadiazole ring and the 2-chlorophenyl and 3-phenylpropanamide groups . The oxadiazole ring is a heterocycle and may participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring, the 2-chlorophenyl group, and the 3-phenylpropanamide group would likely impact its solubility, stability, and reactivity .Applications De Recherche Scientifique
Anticancer Activity
A study by Ravinaik et al. (2021) on derivatives of 1,3,4-oxadiazol showed moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. The compounds demonstrated higher anticancer activities than the reference drug etoposide in some cases, highlighting the potential of these compounds in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Activity
Research by Machado et al. (2005) investigated the synthesis and antimicrobial activity of 3,5-diphenylchlorinated-1,2,4-oxadiazoles. The study indicated potential antimicrobial properties, especially towards brine shrimp (Artemia salina Leach), suggesting these compounds could serve as templates for developing new antimicrobial agents (Machado, dos Santos, Costa, Filho, & Sarragiotto, 2005).
Antitubercular Activity
A notable study by Nayak et al. (2016) on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives revealed significant antitubercular activity against Mycobacterium tuberculosis H37Rv. The study presents these compounds as promising leads for developing new antitubercular drugs (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).
Novel Antibacterial Agents
Dickens et al. (1991) designed a novel compound with specific activity against anaerobic bacteria, showcasing its potential as a new antibacterial agent. The study emphasizes the importance of targeting specific bacterial mechanisms for drug development (Dickens, Ellames, Hare, Lawson, McKay, Metters, Myers, Pope, & Upton, 1991).
Antimycobacterial Screening
Research on new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives by Nayak et al. (2016) demonstrated promising antimycobacterial activity, highlighting the therapeutic potential of these compounds in combating tuberculosis (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).
Mécanisme D'action
Target of Action
The primary targets of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide are currently unknown. The compound belongs to a class of organic compounds known as indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Based on its structural similarity to indole derivatives, it may interact with its targets and cause changes in cellular processes .
Biochemical Pathways
Indole derivatives, to which this compound is structurally similar, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Given its structural similarity to indole derivatives, it may have a broad spectrum of biological activities .
Propriétés
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-14-9-5-4-8-13(14)16-20-21-17(23-16)19-15(22)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZZVTPIZOMFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

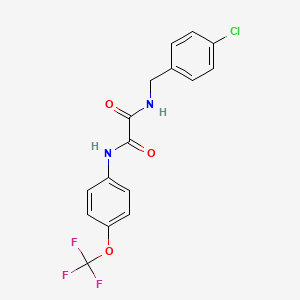
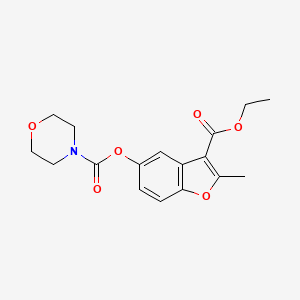




![N-(3-Tert-butyl-1,2-oxazol-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2772102.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiazol-2-yl)acetamide](/img/structure/B2772103.png)
![(E)-3-(4-methoxyphenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acrylamide](/img/structure/B2772104.png)
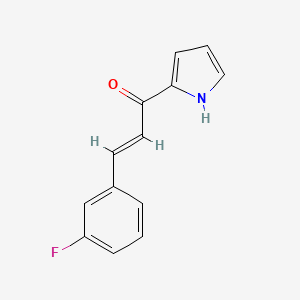

![2-(2,5-Dimethylbenzyl)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,2,6-thiadiazinane 1,1-dioxide](/img/structure/B2772108.png)
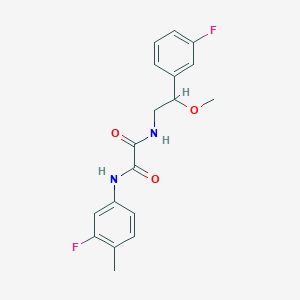
![N-(3,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2772110.png)